1-(3-Methoxyphenyl)cyclobutan-1-ol
Description
Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis and Molecular Design
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern organic synthesis and molecular design. mdpi.com Initially considered a chemical curiosity due to its inherent ring strain, the cyclobutane moiety is now increasingly incorporated into complex molecules, including pharmaceuticals. nih.govru.nlnih.gov Its unique, puckered three-dimensional structure offers a rigid scaffold that can improve pharmacological properties. nih.govru.nlnih.gov
In medicinal chemistry, cyclobutane rings are utilized to enhance a variety of molecular attributes. They can act as bioisosteres for other chemical groups, such as aromatic rings, while "escaping flatland" and introducing three-dimensionality. nih.gov This can lead to improved metabolic stability, conformational restriction of flexible molecules, and the ability to fill hydrophobic pockets in protein targets. nih.govru.nlnih.gov The introduction of a cyclobutane fragment has been shown to positively influence the biological activity of molecules, with several marketed drugs, such as the cancer therapeutic Carboplatin and the hepatitis C treatment Boceprevir, containing this ring system. ru.nllifechemicals.com
Overview of Aryl-Substituted Cyclobutanols as Synthetic Targets and Intermediates
Aryl-substituted cyclobutanols are a specific class of cyclobutane derivatives that serve as important synthetic targets and versatile intermediates. The presence of both a hydroxyl group and an aryl substituent on the cyclobutane ring provides multiple points for further chemical modification. These compounds are often synthesized through methods such as the addition of organometallic reagents to cyclobutanones or through cycloaddition reactions. nih.govresearchgate.netluc.edu
The synthetic utility of aryl-substituted cyclobutanols is demonstrated by their use in the preparation of more complex molecular architectures. For instance, aryl-substituted 1,1-diborylalkanes can be converted into 3-borylated cyclobutanols, which are valuable synthetic handles for further elaboration. nih.gov In another example, an isovaniline-derived cyclobutanone (B123998) was used as a key intermediate in the synthesis of cyclobutane-containing analogs of the natural product combretastatin (B1194345) A4, highlighting the role of aryl-substituted cyclobutanes in drug discovery. nih.gov The reactivity of the hydroxyl group and the potential for modification of the aryl ring make these compounds valuable building blocks in organic synthesis.
Research Gaps and Opportunities in the Field of 1-(3-Methoxyphenyl)cyclobutan-1-ol Chemistry
While the broader field of aryl-substituted cyclobutanols is an active area of research, the specific compound this compound presents several research gaps and opportunities. The synthesis of this compound is documented, and it is commercially available, as indicated by its Chemical Abstracts Service (CAS) number 1202643-83-1. reagentia.euchiralen.com
A significant opportunity lies in the further exploration of this compound as a synthetic intermediate. Its use has been cited in the synthesis of muscarinic acetylcholine (B1216132) M1 receptor antagonists, indicating its potential as a building block for neurologically active compounds. chiralen.com Further investigation into its reactivity and its application in the synthesis of novel, complex molecules could lead to the development of new chemical entities with interesting properties. The systematic exploration of its reaction chemistry and biological screening could uncover new applications for this readily accessible compound.
Chemical Compound Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1202643-83-1 reagentia.euchiralen.com |
| Molecular Formula | C11H14O2 chiralen.com |
| Molecular Weight | 178.23 g/mol chiralen.com |
| Synonyms | 1-(3-methoxyphenyl)cyclobutanol chiralen.com |
| Storage Temperature | 2-8°C chiralen.com |
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8,12H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFTUDIUBPWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 1 3 Methoxyphenyl Cyclobutan 1 Ol
Ring-Opening Reactions of the Cyclobutanol (B46151) Moiety
The cleavage of the C-C bonds within the cyclobutane (B1203170) ring is a characteristic feature of the chemistry of 1-(3-Methoxyphenyl)cyclobutan-1-ol. These reactions can be initiated by acids, transition metals, or radical species, leading to a variety of linear and functionalized products.
The subsequent step involves the cleavage of one of the C-C bonds of the cyclobutane ring, leading to a more stable, ring-opened carbocation. This process is driven by the release of ring strain. The resulting carbocation can then be trapped by a nucleophile present in the reaction medium or undergo further rearrangement to yield a variety of products. For instance, in the presence of a nucleophilic solvent like methanol, a solvent-trapped ether could be formed.
A plausible reaction pathway involves the formation of a homoallylic cation, which can lead to various unsaturated products. The regioselectivity of the ring-opening is influenced by the substitution pattern of the cyclobutane ring and the electronic nature of the aryl group.
Transition metals offer a powerful toolkit for the selective cleavage and functionalization of the C-C bonds in cyclobutanols. Catalysts based on rhodium, palladium, nickel, and other metals can mediate the ring-opening of this compound under milder conditions than acid-catalyzed methods, often with high levels of chemo- and regioselectivity.
One common mechanism involves the oxidative addition of a C-C bond to a low-valent metal center. For this compound, this would likely involve the formation of a metallacyclopentanone intermediate. This intermediate can then undergo various transformations, such as β-carbon elimination or reductive elimination, to afford a range of products.
For example, palladium-catalyzed carbonylation reactions can introduce a carbonyl group into the molecule, leading to the formation of esters or amides after ring expansion. acs.org Nickel catalysts have been shown to be effective in the ring-opening of related cyclobutane derivatives, often proceeding through nickelacyclobutane intermediates. organic-chemistry.orgrsc.org
| Catalyst System | Substrate Type | Product Type | Reference |
| Pd(OAc)₂ / PPh₃ / CO | 1-Arylcyclobutanols | Ring-expanded esters | acs.org |
| NiCl₂(glyme) / dtbbpy | Cyclobutanone (B123998) Oxime Esters | Cyclopropanecarbonitriles | organic-chemistry.org |
| [Mo(NO)LBr₂] | Oxacyclobutane | Halogenated alkoxides |
This table presents examples of transition metal-catalyzed ring-opening reactions of cyclobutane derivatives.
The C-C bonds of the cyclobutane ring in this compound can also be cleaved through radical-mediated processes. capes.gov.br These reactions are typically initiated by a radical species that abstracts an atom or group to generate a radical intermediate. Photoredox catalysis is a modern and powerful method for initiating such reactions under mild conditions.
Upon formation of an alkoxy radical on the oxygen of the cyclobutanol, a β-scission event can occur, leading to the cleavage of one of the adjacent C-C bonds of the cyclobutane ring. This results in a ring-opened carbon-centered radical, which can then be trapped by a radical acceptor or undergo further transformations. The regioselectivity of the C-C bond cleavage is often governed by the stability of the resulting radical. nih.gov
These radical-mediated reactions provide access to a different range of products compared to ionic pathways and are often tolerant of a wider variety of functional groups. nih.gov
Rearrangement Reactions of this compound
In addition to ring-opening, this compound can undergo skeletal rearrangements, leading to the formation of different ring systems. These reactions are often driven by the desire to relieve ring strain and form more stable carbocationic intermediates.
The semipinacol rearrangement is a classic reaction of 2-heterosubstituted alcohols, and this compound is a prime candidate for this type of transformation. wikipedia.orgsynarchive.com The reaction is typically initiated by the activation of the hydroxyl group, for example, by protonation or conversion to a better leaving group, followed by its departure to generate a carbocation. nih.govrsc.org
In the case of this compound, the formation of the tertiary carbocation at the benzylic position is followed by a 1,2-alkyl shift. One of the C-C bonds of the cyclobutane ring migrates to the carbocationic center, resulting in a ring-expansion to a more stable cyclopentanone (B42830) derivative. The migrating group's aptitude is determined by its ability to stabilize the developing positive charge. The 3-methoxyphenyl (B12655295) group plays a crucial role in stabilizing the initial carbocation, thus facilitating the rearrangement. rsc.org
The general mechanism for the semipinacol rearrangement is as follows:
Protonation of the hydroxyl group.
Loss of water to form a tertiary carbocation.
1,2-migration of an adjacent alkyl group (ring expansion).
Deprotonation to yield the final ketone product.
The Favorskii rearrangement is traditionally associated with α-halo ketones. wikipedia.org While this compound does not directly undergo this reaction, its corresponding ketone, 1-(3-Methoxyphenyl)cyclobutanone (which can be obtained by oxidation of the alcohol), can be a precursor for a Favorskii-type rearrangement.
Upon treatment with a base, the α-proton to the carbonyl group can be removed to form an enolate. If a halogen is present on the other α-carbon, an intramolecular nucleophilic substitution can occur to form a cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile (like a hydroxide (B78521) or alkoxide) on the cyclopropanone leads to ring-opening and the formation of a carboxylic acid derivative with a contracted ring system. nrochemistry.comorganic-chemistry.org
For 1-(3-Methoxyphenyl)cyclobutanone, this would involve halogenation at the 2-position, followed by treatment with a base to yield a (3-methoxyphenyl)cyclopropanecarboxylic acid derivative. Nickel-catalyzed Favorskii-type rearrangements of cyclobutanone oxime esters have also been reported, providing an alternative route to ring-contracted products. organic-chemistry.orgresearchgate.net
| Rearrangement Type | Starting Material Class | Key Intermediate | Product Class |
| Semipinacol | 1-Arylcyclobutanols | Carbocation | Cyclopentanones |
| Favorskii-Type | α-Halo cyclobutanones | Cyclopropanone | Cyclopropanecarboxylic acids |
This table summarizes the key features of semipinacol and Favorskii-type rearrangements applicable to derivatives of this compound.
Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a classic carbocation-mediated reaction that involves a 1,2-migration of an alkyl or aryl group. uvic.caorganic-chemistry.orgwikipedia.orgchemistnotes.comlibretexts.orgslideshare.netresearchgate.net In the case of this compound, treatment with acid would lead to protonation of the hydroxyl group, followed by the loss of a water molecule to generate a tertiary carbocation. This carbocation can then undergo rearrangement.
The migratory aptitude in such rearrangements generally follows the order: aryl > hydride > alkyl. pw.live For 1-arylcyclobutanols, the migration of the aryl group is a key pathway. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring would further enhance the migratory aptitude of the 3-methoxyphenyl group. pw.live The rearrangement would likely proceed via a ring-expansion mechanism, where a carbon from the cyclobutane ring migrates to the carbocation center, leading to a more stable cyclopentyl cation. Subsequent loss of a proton would yield a cyclopentene (B43876) derivative. Alternatively, migration of the 3-methoxyphenyl group could occur, leading to a different rearranged product. The specific outcome would depend on the reaction conditions and the relative stability of the possible transition states and products.
Table 1: Potential Products of Wagner-Meerwein Rearrangement of this compound
| Reactant | Condition | Potential Product(s) |
| This compound | Acid catalyst | 1-(3-Methoxyphenyl)cyclopentene, 2-(3-Methoxyphenyl)cyclopent-1-enecarbaldehyde (after oxidation) |
Electrochemical Rearrangements
The electrochemical oxidation of alcohols can lead to a variety of products, including rearranged species. nih.govosti.govacs.orgdtu.dk For aryl-substituted alcohols, the aromatic ring can play a significant role in the electrochemical process. The methoxy group in this compound is an electron-donating group, which would facilitate the initial oxidation step at the anode. nih.gov
Electrochemical oxidation could generate a radical cation intermediate on the aromatic ring. This intermediate could then trigger a rearrangement of the cyclobutane ring. The specific products would depend on the electrode material, solvent, and electrolyte used. It is plausible that ring-opening or ring-expansion products could be formed under electrochemical conditions.
Mechanistic Studies of Rearrangement Pathways
The mechanism of acid-catalyzed rearrangements of 1-arylcyclobutanols, such as the Wagner-Meerwein rearrangement, is believed to proceed through a discrete carbocation intermediate. uvic.cawikipedia.org The stability of this carbocation is a key factor in determining the reaction pathway. The presence of the 3-methoxyphenyl group would stabilize the carbocation through resonance, making its formation more favorable.
Kinetic studies on analogous systems have shown that electron-donating groups on the aryl ring accelerate the rate of rearrangement, which is consistent with a mechanism involving a carbocationic intermediate. uvic.ca Computational studies could provide further insight into the potential energy surfaces of the various possible rearrangement pathways, helping to predict the most likely products.
Derivatization and Functional Group Transformations
Hydroxyl Group Reactivity
The tertiary hydroxyl group of this compound can undergo a range of typical alcohol reactions. However, due to steric hindrance, the reactivity might be lower compared to primary or secondary alcohols. sigmaaldrich.com
Common derivatization reactions include:
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form esters.
Etherification: Conversion to ethers using methods like the Williamson ether synthesis, although this is challenging for tertiary alcohols.
Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) to form silyl (B83357) ethers, which can serve as protecting groups. sigmaaldrich.com
Table 2: Examples of Hydroxyl Group Derivatization
| Reagent | Product Type |
| Acetyl chloride | Acetate ester |
| tert-Butyldimethylsilyl chloride | TBDMS ether |
| Methyl iodide (under basic conditions) | Methyl ether (low yield expected) |
Aromatic Ring Functionalization
The 3-methoxyphenyl group is susceptible to electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. organic-chemistry.orgnih.gov
Potential functionalization reactions include:
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using an appropriate halogenating agent and a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the presence of the oxygen-containing cyclobutanol moiety might lead to side reactions under the strongly acidic conditions typically employed. organic-chemistry.org
Demethylation: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). nih.gov
The specific regioselectivity of these reactions would be influenced by the steric bulk of the cyclobutanol substituent.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework and the stereochemical relationships of protons within a molecule. For 1-(3-Methoxyphenyl)cyclobutan-1-ol, ¹H and ¹³C NMR are crucial for confirming the connectivity and analyzing the conformational preferences of the cyclobutane (B1203170) ring.
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate angular and torsional strain. researchgate.net This puckering leads to two distinct positions for substituents: axial and pseudo-equatorial. In the case of this compound, the bulky 3-methoxyphenyl (B12655295) and hydroxyl groups are attached to the same carbon (C1). The phenyl substituent is expected to preferentially occupy a pseudo-equatorial position to minimize steric hindrance. researchgate.net The interconversion between equivalent puckered conformations is typically rapid at room temperature.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and coupling interactions between neighboring protons. The aromatic protons of the 3-methoxyphenyl group are expected to appear as a complex multiplet pattern in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.8 ppm. mdpi.com The protons on the cyclobutane ring will exhibit complex multiplets due to their diastereotopic nature and coupling to each other. Theoretical studies and data from similar compounds suggest that cyclobutane protons typically resonate around δ 1.98 ppm, but this is highly influenced by the anisotropic effects of the substituents. researchgate.netnih.gov The hydroxyl proton will appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shift of the methoxy carbon is typically found around δ 55 ppm. mdpi.comresearchgate.net The aromatic carbons will have signals between δ 110 and 160 ppm, with the carbon attached to the oxygen of the methoxy group (C3') appearing around δ 159-160 ppm and the carbon bonded to the cyclobutane ring (C1') appearing around δ 145-148 ppm. The carbinol carbon (C1) of the cyclobutane ring, bonded to both an oxygen and the aromatic ring, would likely resonate in the δ 70-80 ppm region. The methylene (B1212753) carbons of the cyclobutane ring are expected in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds and general chemical shift principles.
| ¹H NMR Predictions | ¹³C NMR Predictions | ||
|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OH | Variable (e.g., 1.5-2.5) | C1 (Carbinol) | 75-85 |
| Cyclobutane CH₂ | 1.8-2.8 (multiplets) | Cyclobutane CH₂ | 20-40 |
| -OCH₃ | ~3.8 (singlet) | -OCH₃ | ~55.2 rsc.org |
| Aromatic H | 6.8-7.3 (multiplets) | Aromatic C-H | 112-130 rsc.org |
| Aromatic C (ipso, C1') | ~147 | ||
| Aromatic C (ipso, C3') | ~159.5 rsc.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which are essential for confirming the molecule's conformation and understanding intermolecular interactions in the crystal lattice.
While obtaining a single crystal suitable for X-ray analysis can be challenging, particularly for molecules with flexible components, the resulting data would be invaluable. rsc.org For this compound, a crystal structure would unequivocally establish the puckered nature of the cyclobutane ring. researchgate.net It would also detail the orientation of the 3-methoxyphenyl and hydroxyl substituents relative to the ring.
Table 2: Expected Crystallographic Parameters for Key Structural Fragments Values are based on typical bond lengths and angles from related structures.
| Parameter | Description | Expected Value |
|---|---|---|
| C-C (cyclobutane) | Bond length within the four-membered ring | ~1.55 Å cdnsciencepub.com |
| C-C-C (cyclobutane) | Internal bond angle of the ring | ~88° nih.gov |
| Ring Puckering Angle | Dihedral angle defining the 'butterfly' shape | 15-25° researchgate.netnih.gov |
| C-O (hydroxyl) | Bond length of the alcohol group | ~1.42 Å nih.gov |
| C-O (ether) | Bond length of the methoxy group | ~1.37 Å |
| O-H···O | Intermolecular hydrogen bond distance | 2.5-3.0 Å |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule. horiba.com These methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the tertiary alcohol, with the broadening indicative of hydrogen bonding. rsc.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutane and methoxy groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce several sharp peaks in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the methoxy ether group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. nih.gov The C-O stretch of the tertiary alcohol would likely appear in the 1150-1050 cm⁻¹ range.
Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong. Of particular interest for this molecule are the low-frequency modes associated with the cyclobutane ring. The ring-puckering vibration of substituted cyclobutanes is a low-energy process and typically appears in the far-infrared or low-frequency Raman spectrum, often below 250 cm⁻¹. aip.orgdtic.mil Observing these modes can provide direct evidence of the ring's conformational dynamics.
Table 3: Predicted Principal Vibrational Bands for this compound Frequencies are based on typical values for the respective functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H stretch | Alcohol | 3600-3200 | Strong, Broad / Weak |
| C-H stretch | Aromatic | 3100-3000 | Medium / Strong |
| C-H stretch | Aliphatic (Ring, -OCH₃) | 3000-2850 | Medium / Medium |
| C=C stretch | Aromatic Ring | 1600, 1585, 1470 | Medium-Strong / Strong |
| C-O stretch | Aryl Ether (asymmetric) | ~1250 | Strong / Medium |
| C-O stretch | Tertiary Alcohol | ~1150 | Strong / Weak |
| C-O stretch | Aryl Ether (symmetric) | ~1040 | Medium / Medium |
| Ring Puckering | Cyclobutane | < 250 | Weak / Medium-Strong aip.org |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments upon ionization. nih.gov This data is essential for determining the molecular weight and deducing structural features through the analysis of fragmentation patterns.
For this compound (Molecular Weight: 192.25 g/mol ), the molecular ion peak (M⁺•) at m/z 192 would be expected. However, for tertiary alcohols, the molecular ion can often be weak or entirely absent due to facile fragmentation. libretexts.org
Several key fragmentation pathways can be predicted:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would lead to a fragment ion at m/z 174 (M-18). libretexts.org
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is a dominant pathway. libretexts.org
Cleavage between C1 of the cyclobutane ring and the methoxyphenyl group would generate a highly stable benzylic cation at m/z 135 (C₉H₁₁O⁺).
Cleavage within the cyclobutane ring adjacent to C1 can occur in two ways, leading to the loss of a C₂H₄ (ethene) or C₃H₅• radical, giving rise to characteristic fragment ions. The fragmentation of the cyclobutanol (B46151) parent ion itself is known to involve specific losses of C₂H₄ and C₂H₅•. researchgate.net
Methoxy Group Fragmentation: Loss of a methyl radical (•CH₃) from the methoxy group would result in a fragment at m/z 177 (M-15). Alternatively, loss of formaldehyde (B43269) (CH₂O) via rearrangement could produce a fragment at m/z 162 (M-30).
Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo cleavage to lose ethene (C₂H₄), a characteristic fragmentation for this ring system, which would result in a fragment at m/z 164 (M-28). researchgate.net
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 192 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 177 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |
| 174 | [M - H₂O]⁺• | Loss of water |
| 164 | [M - C₂H₄]⁺• | Loss of ethene from cyclobutane ring |
| 135 | [C₉H₁₁O]⁺ | α-cleavage, formation of methoxy-phenyl-C(OH) cation |
| 121 | [C₈H₉O]⁺ | Tropylium-type ion from rearrangement of m/z 135 or direct fragmentation |
| 105 | [C₇H₅O]⁺ | α-cleavage (butyrophenone-type fragment) nih.gov |
Computational and Theoretical Investigations of 1 3 Methoxyphenyl Cyclobutan 1 Ol
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of 1-(3-Methoxyphenyl)cyclobutan-1-ol. dntb.gov.uaresearchgate.netscispace.com These methods provide a theoretical framework for predicting molecular structure, vibrational frequencies, and other key properties with a high degree of accuracy. dntb.gov.uaresearchgate.netscispace.com Calculations are often performed using various functionals, such as B3LYP, with basis sets like 6-311++G(d,p) to ensure reliable results. dntb.gov.uakbhgroup.inwalshmedicalmedia.com
Electronic Structure Analysis and Molecular Orbitals (HOMO/LUMO)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comyoutube.comutexas.edu The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer. kbhgroup.in
For aromatic compounds, the HOMO is often associated with the π-orbitals of the benzene (B151609) ring, while the LUMO can be a π* anti-bonding orbital. The distribution and energy of these orbitals dictate the molecule's behavior in chemical reactions. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly impacts its physical and chemical properties. Conformational analysis involves identifying the stable conformers and the energy barriers between them. pleiades.online For a molecule like this compound, rotation around the single bond connecting the cyclobutyl and phenyl rings leads to different spatial arrangements.
Computational methods can map the potential energy surface, revealing the various energy minima that correspond to stable conformations and the transition states that connect them. pleiades.online This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.
Table 2: Key Conformational Parameters
| Parameter | Description |
|---|---|
| Dihedral Angles | Rotation around specific bonds. |
| Bond Lengths | Distances between bonded atoms. |
| Bond Angles | Angles between adjacent bonds. |
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. researchgate.netmdpi.com This involves mapping the entire reaction pathway, from reactants to products, and identifying the high-energy transition state structures. researchgate.net By calculating the activation energies, which are the energy barriers that must be overcome for a reaction to occur, the feasibility and kinetics of a proposed mechanism can be evaluated. mdpi.com For instance, in reactions involving bond cleavage or formation, computational chemistry can provide detailed insights into the structural changes that occur at the transition state. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the molecule's conformational flexibility and dynamics. This approach is particularly useful for understanding how the molecule explores its conformational space and the timescales of these motions.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for structure validation. walshmedicalmedia.comnih.govscielo.org.zaresearchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. walshmedicalmedia.comscielo.org.zaresearchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. scielo.org.zaresearchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. nih.govscielo.org.za These calculations aid in the assignment of vibrational modes, such as the characteristic stretching and bending vibrations of functional groups like O-H, C-O, and aromatic C-H. nih.govscielo.org.za
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. kbhgroup.inwalshmedicalmedia.com This method calculates the energies of electronic transitions, such as π → π* transitions, which are responsible for the absorption of UV and visible light. walshmedicalmedia.com
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Typical Range/Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: ~6.5-8.0 ppm; Methoxy (B1213986) protons: ~3.8 ppm; Cyclobutyl protons: ~1.5-2.5 ppm |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: ~110-160 ppm; Methoxy carbon: ~55 ppm; Cyclobutyl carbons: ~15-40 ppm |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3200-3600 cm⁻¹; C-O stretch: ~1000-1300 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | Typically in the range of 200-300 nm for aromatic systems. |
Theoretical Studies of Reactivity and Site Selectivity (e.g., MEP Analysis)
To understand the reactivity of this compound, theoretical studies can identify the most reactive sites within the molecule. Molecular Electrostatic Potential (MEP) analysis is a powerful tool for this purpose. walshmedicalmedia.com The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.
Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the methoxy group are expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential. walshmedicalmedia.com
Synthetic Applications and Utility of 1 3 Methoxyphenyl Cyclobutan 1 Ol
As a Chiral Building Block in Complex Molecule Synthesis
The synthesis of complex, biologically active molecules often requires chiral building blocks to introduce specific stereochemistry. While direct applications of enantiomerically pure 1-(3-Methoxyphenyl)cyclobutan-1-ol are not extensively documented in publicly available literature, its structural motifs are present in various chiral compounds, and its potential as a chiral precursor is significant. The development of asymmetric syntheses and resolutions of similar cyclobutanol (B46151) derivatives highlights the importance of this class of compounds in creating stereochemically defined molecules. ccsenet.orgmdpi.com
The value of chiral cyclobutanes is increasingly recognized in medicinal chemistry, where they can serve as conformationally restricted scaffolds or as isosteres for other chemical groups, contributing to improved pharmacological properties. nih.gov The synthesis of such chiral cyclobutane (B1203170) derivatives can be challenging, but methods like visible-light-induced asymmetric [2+2] cycloadditions of alkenes are being developed to address this. mdpi.com
Asymmetric catalytic cascade reactions provide another powerful tool for constructing diverse and complex chiral molecules, including those with cyclobutane scaffolds. ccsenet.org These methods can create multiple stereocenters in a single synthetic sequence with high levels of control. While specific examples detailing the use of this compound in these cascades are not prominent, the general strategies are applicable to its synthesis and subsequent elaboration into more complex chiral targets.
Precursor to Structurally Diverse Organic Compounds through Ring Expansion and Cleavage
The strained four-membered ring of this compound makes it an excellent substrate for ring expansion and cleavage reactions, providing access to a variety of larger and more complex carbocyclic and heterocyclic systems. These transformations are driven by the release of ring strain. stackexchange.commasterorganicchemistry.com
Ring Expansion to Tetralones:
A significant application of aryl-substituted cyclobutanols is their conversion to 1-tetralones, a core structure in many natural products and pharmacologically active compounds. chemicalbook.comresearchgate.netorganic-chemistry.orgresearchgate.net This transformation can be achieved through several methods, including electrochemical and silver-catalyzed ring expansions. ccsenet.orgresearchgate.net
An electrochemical method provides a mild and environmentally friendly approach for the regioselective preparation of 1-tetralones from cyclobutanols. researchgate.net This process involves the electrochemical generation of an alkoxy radical, which triggers a ring-expansion cascade. For a substrate like this compound, this reaction would be expected to yield 6-methoxy-1-tetralone.
Silver-catalyzed ring expansion offers another efficient route to 1-tetralones under mild conditions. ccsenet.org This method is tolerant of various substituents on the aromatic ring. The proposed mechanism involves a radical-mediated sequence of C-C bond cleavage followed by C-C bond formation.
| Ring Expansion Method | Expected Product from this compound | Key Features |
| Electrochemical | 6-Methoxy-1-tetralone | Mild, environmentally friendly, regioselective. researchgate.net |
| Silver-Catalyzed | 6-Methoxy-1-tetralone | Mild conditions, tolerant of various functional groups. ccsenet.org |
Ring Expansion to Other Cyclic Systems:
Beyond tetralones, the ring expansion of cyclobutanols can lead to other valuable cyclic structures. For instance, Rhodium(II)-catalyzed reactions of cyclobutanol-substituted aryl azides can produce medium-sized N-heterocycles. rsc.org While this specific reaction requires an azide (B81097) functionality, it demonstrates the potential to generate diverse heterocyclic scaffolds from cyclobutanol precursors. General ring expansion of cyclobutylmethylcarbenium ions can also lead to cyclopentane (B165970) or cyclopentene (B43876) derivatives. ugent.be
Carbon-Carbon Bond Cleavage:
The carbon-carbon bonds of the cyclobutane ring can also be selectively cleaved to produce functionalized open-chain compounds. organic-chemistry.org Oxidative cleavage reactions, for example, can break the C1-C2 bond of the cyclobutanol to yield γ-keto acids or other bifunctional molecules. usu.edu Transition metal-catalyzed C-C bond activation is another powerful strategy for the cleavage of cyclobutane rings, offering alternative pathways to structurally diverse products. nih.gov For instance, iridium-catalyzed cleavage of prochiral tertiary cyclobutanols can lead to chiral β-methyl-substituted ketones. nih.gov
Analytical Method Development for Detection and Quantification
Chromatographic Methods (HPLC, GC)
Chromatographic techniques are central to the separation and quantification of 1-(3-Methoxyphenyl)cyclobutan-1-ol from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.
Given its molecular weight and the presence of a hydroxyl group, this compound is amenable to both HPLC and GC analysis. The choice between the two often depends on the sample matrix, the required sensitivity, and whether derivatization is desirable.
A typical HPLC method for a compound of this nature would likely employ a reversed-phase column (e.g., C18 or Phenyl-Hexyl) with a mobile phase consisting of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be achieved using a UV detector, set to a wavelength where the methoxyphenyl chromophore exhibits strong absorbance.
For GC analysis, derivatization of the tertiary alcohol to a more volatile silyl (B83357) ether (e.g., by reaction with BSTFA) might be necessary to improve peak shape and thermal stability. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) would be suitable, with detection by a Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.
A hypothetical set of starting parameters for HPLC and GC analysis is presented in Table 1.
| Parameter | HPLC Method | GC Method (after derivatization) |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Capillary Column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient or isocratic) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature program (e.g., 100 °C to 250 °C) |
| Detector | UV-Vis Diode Array (DAD) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
Development of Chiral Separation Methods
Since this compound possesses a chiral center at the C1 position of the cyclobutane (B1203170) ring, it exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the predominant technique for this purpose.
The development of a chiral separation method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. The selection of the mobile phase, which can be normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic, is crucial for achieving separation.
For a compound like this compound, a screening process would likely involve testing columns with different polysaccharide derivatives under various mobile phase conditions to find the optimal resolution between the enantiomers.
Spectroscopic Analytical Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the cyclobutane ring. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule.
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound. When coupled with GC (GC-MS), it is a powerful tool for both identification and quantification. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound and fragment ions resulting from the loss of functional groups.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, as well as characteristic peaks for the C-O stretch of the ether and the aromatic C-H and C=C bonds.
Validation of Analytical Methods for Research Purity and Yield Determination
Once developed, the analytical methods must be validated to ensure they are suitable for their intended purpose, such as determining the purity and yield of this compound in a research setting. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Key validation parameters include:
Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations.
Accuracy : The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery is measured.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A summary of the validation parameters and their typical acceptance criteria for a research-level quantitative impurity assay is provided in Table 2.
| Validation Parameter | Typical Acceptance Criteria for a Research Method |
| Specificity | The analyte peak is well-resolved from other peaks (e.g., impurities, starting materials). Peak purity analysis (e.g., using a DAD detector) shows no co-elution. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for multiple injections of the same standard. |
| Precision (Intermediate) | RSD ≤ 3% for analyses conducted on different days. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant change in results with small variations in parameters like mobile phase composition, pH, or column temperature. |
By systematically developing and validating these chromatographic and spectroscopic methods, a robust analytical framework can be established for the reliable characterization and quantification of this compound in a research environment.
Future Research Directions
Development of Greener Synthetic Pathways
The traditional synthesis of 1-(3-Methoxyphenyl)cyclobutan-1-ol likely involves a Grignard reaction between 3-methoxy-phenylmagnesium bromide and cyclobutanone (B123998). While effective at the lab scale, this method has inherent drawbacks from a green chemistry perspective, including the use of volatile and flammable ether solvents and the generation of stoichiometric magnesium salt waste. Future research should prioritize the development of more environmentally benign synthetic routes.
Key areas of focus for greener synthesis include:
Catalytic Approaches: Investigating the use of catalytic amounts of organometallic reagents or developing novel catalytic systems that can bypass the need for stoichiometric Grignard reagents would significantly improve the atom economy of the synthesis.
Alternative Solvent Systems: The replacement of traditional ether solvents with greener alternatives such as biomass-derived solvents (e.g., 2-methyltetrahydrofuran) or even solvent-free conditions should be explored.
Energy Efficiency: The use of microwave or ultrasonic irradiation could potentially accelerate the reaction, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.
Biocatalysis: A particularly innovative approach would be the exploration of enzymatic catalysis. While challenging, the discovery or engineering of an enzyme capable of catalyzing the formation of this compound from readily available precursors would represent a significant leap forward in sustainable chemical manufacturing.
A comparative overview of a traditional versus a potential greener synthetic pathway is presented in Table 1.
Table 1: Comparison of Synthetic Pathways for this compound
| Feature | Traditional Grignard Synthesis | Potential Greener Pathway |
|---|---|---|
| Reagents | 3-Methoxyphenylmagnesium bromide, Cyclobutanone | 3-Bromoanisole (B1666278), Cyclobutanone, Catalyst |
| Solvent | Diethyl ether, Tetrahydrofuran (B95107) | 2-Methyltetrahydrofuran, Water |
| Byproducts | Magnesium salts | Regenerable catalyst |
| Energy Input | Conventional heating | Microwave or ultrasonic irradiation |
Exploration of Novel Reactivity and Rearrangement Pathways
The unique structural features of this compound—a strained four-membered ring attached to a tertiary benzylic alcohol—suggest a rich and largely unexplored reactive landscape. Future research should aim to uncover and understand the novel chemical transformations this molecule can undergo.
Acid-Catalyzed Rearrangements: Tertiary alcohols are prone to carbocation-mediated rearrangements in the presence of acid. For this compound, this could lead to ring expansion, forming substituted cyclopentyl or cyclohexyl derivatives. The methoxy (B1213986) group on the phenyl ring will influence the stability of the carbocation intermediate and direct the outcome of the rearrangement. A systematic study of different acid catalysts and reaction conditions could yield a library of novel cyclic compounds.
Ring-Opening Reactions: The inherent strain of the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions. Under appropriate conditions (e.g., transition metal catalysis, radical initiation), the cyclobutane ring could be opened to generate linear alkyl chains with aromatic and hydroxyl functionalities.
Oxidative and Reductive Transformations: The selective oxidation of the tertiary alcohol to a ketone or further transformations of the aromatic ring could provide access to a range of derivatives with potentially interesting properties. Conversely, reductive pathways could target the aromatic ring or the alcohol functionality.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental work and saving valuable resources. The application of advanced computational modeling to this compound can provide deep insights into its behavior.
Conformational Analysis: The flexibility of the cyclobutane ring and the rotation around the phenyl-cyclobutane bond can be modeled to understand the preferred conformations of the molecule. This is crucial for understanding its reactivity and potential interactions with biological targets.
Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to map the potential energy surfaces of proposed reactions, including the rearrangement and ring-opening pathways discussed above. This would allow for the prediction of reaction barriers and the identification of key intermediates and transition states.
Spectroscopic Prediction: The calculation of spectroscopic properties (e.g., NMR, IR) can aid in the characterization of the molecule and its reaction products, providing a valuable comparison point for experimental data.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate acid-catalyzed rearrangement mechanism | Energy profile of the reaction, structure of intermediates and transition states |
| Molecular Dynamics (MD) | Simulate conformational behavior in different solvents | Understanding of solvent effects on molecular shape and reactivity |
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, scalability, and process control. The synthesis and subsequent transformations of this compound are well-suited for adaptation to a flow chemistry paradigm.
Continuous Synthesis: A flow reactor could be designed for the continuous synthesis of this compound. This would involve pumping the starting materials through a heated or cooled reaction coil, potentially packed with a solid-supported catalyst. This approach can enhance heat and mass transfer, leading to higher yields and purity.
Automated Reaction Optimization: By integrating the flow reactor with automated sampling and analysis (e.g., online HPLC or NMR), a high-throughput screening of reaction parameters (temperature, residence time, stoichiometry) can be performed to rapidly identify the optimal conditions for a given transformation.
Telescoped Reactions: A multi-step synthesis involving this compound as an intermediate could be "telescoped" into a single, continuous flow process. For example, the synthesis of the alcohol could be immediately followed by a rearrangement or functionalization step in a subsequent reactor module without the need for intermediate isolation and purification. This significantly streamlines the synthetic process and reduces waste.
The integration of these advanced research directions promises to unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile building block for future chemical innovation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)cyclobutan-1-ol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclopropane or spirocyclic precursor strategies. For example, GP3 methods (e.g., using tribromo precursors and ketones) yield structurally similar cyclobutanol derivatives with reported yields ranging from 43% to 88% . Key factors affecting yield include:
- Temperature control : Excess heat may lead to ring-opening side reactions.
- Catalyst selection : Transition-metal catalysts (e.g., Pd) can enhance cyclobutane ring formation.
- Purification : Column chromatography with polar stationary phases (e.g., silica gel) improves purity.
- Refer to PubChem (CID: 1884-42-0) for validated physical data .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H NMR : Cyclobutane protons typically resonate at δ 1.8–2.5 ppm (multiplet patterns due to ring strain), while the methoxyphenyl group shows aromatic protons at δ 6.7–7.3 ppm and a methoxy singlet at δ 3.7–3.9 ppm .
- 13C NMR : The cyclobutane carbons appear at δ 25–35 ppm; the quaternary alcohol carbon is deshielded to δ 70–75 ppm .
- IR : A broad O–H stretch near 3200–3400 cm⁻¹ confirms the alcohol moiety.
- Discrepancies in reported shifts should be cross-validated with computational models (e.g., DFT) .
Q. What are the stability considerations for this compound under varying storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >150°C to prevent decomposition. Cyclobutanol rings are prone to thermal ring-opening .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the methoxyphenyl group.
- Incompatibilities : Strong oxidizing agents (e.g., HNO₃) may degrade the compound; use inert atmospheres (N₂/Ar) during reactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of 1-(3-Methoxypphenyl)cyclobutan-1-ol in ring-opening or functionalization reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated cyclobutanol to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) can map transition states for ring-opening pathways (e.g., acid-catalyzed hydrolysis) .
- Trapping Intermediates : Use low-temperature NMR to characterize transient species in reactions with electrophiles (e.g., alkyl halides) .
Q. What computational strategies predict the biological activity or pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The compound’s small size (MW 206.28 g/mol) and polar hydroxyl group suggest moderate blood-brain barrier penetration .
- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways. The methoxyphenyl group may interact with aromatic π-systems in binding pockets .
Q. How can contradictions in reported biological activity data for cyclobutanol derivatives be resolved?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Impurity Profiling : Use HPLC-MS to rule out interference from synthetic byproducts (e.g., cyclohexanol impurities) .
- Orthogonal Assays : Validate antimicrobial or anticancer activity via both in vitro (e.g., microdilution) and in silico (e.g., QSAR) methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
